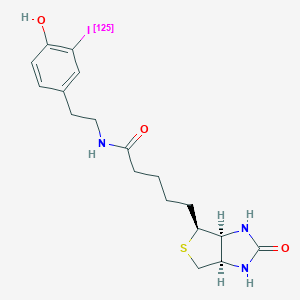

Biotinylmonoiodotyramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biotinylmonoiodotyramine, also known as this compound, is a useful research compound. Its molecular formula is C18H24IN3O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Assays

Streptavidin-Biotin Interaction

Biotinylmonoiodotyramine is primarily utilized in biochemical assays due to its ability to form strong non-covalent complexes with streptavidin. This interaction is fundamental in various immunoassays, including enzyme-linked immunosorbent assays (ELISAs) and chemiluminescent assays. The high affinity between biotin and streptavidin allows for the specific detection of target molecules, enhancing assay sensitivity and specificity.

Case Study: Thyroid Function Tests

Recent studies have highlighted the interference of biotin in thyroid function tests. For instance, administration of high doses of biotin (20-30 mg) led to misleading results in thyroid assays, falsely indicating hyperthyroidism in patients without symptoms. This phenomenon underscores the importance of understanding biotin's role in assay designs and the need for careful interpretation of results when biotinylated reagents are involved .

| Study | Biotin Dose | Test Result | Patient Condition |

|---|---|---|---|

| Case 1 | 20 mg/day | Hyperthyroidism | Asymptomatic |

| Case 2 | 30 mg/day | Pseudohyperthyroidism | No symptoms |

Drug Delivery Systems

This compound's biocompatibility and targeting capabilities make it an excellent candidate for drug delivery systems. Its ability to bind specifically to biotin receptors on cell surfaces enables targeted delivery of therapeutic agents, particularly in cancer therapy.

Example: Targeted Cancer Therapy

In a study involving cancer cells overexpressing biotin receptors, this compound was conjugated with chemotherapeutic agents. This conjugation enhanced cellular uptake of the drugs, resulting in improved therapeutic efficacy while minimizing systemic toxicity. The targeted approach reduced side effects commonly associated with conventional chemotherapy .

Therapeutic Applications

Use in Neurological Disorders

Emerging research suggests that this compound may play a role in treating neurological disorders such as multiple sclerosis. High doses of biotin are being investigated for their potential neuroprotective effects, with preliminary findings indicating improvements in patient outcomes when combined with traditional therapies .

Limitations and Considerations

While the applications of this compound are promising, several limitations must be acknowledged:

- Interference in Immunoassays: As noted earlier, high concentrations of biotin can lead to false positives in immunoassays, necessitating careful management of biotin levels during testing.

- Regulatory Challenges: The use of biotinylated compounds in clinical settings requires thorough validation to meet regulatory standards.

Propiedades

Número CAS |

112242-36-1 |

|---|---|

Fórmula molecular |

C18H24IN3O3S |

Peso molecular |

487.4 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide |

InChI |

InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2 |

Clave InChI |

VUSGDMJLYUSDDM-LVCSBNNFSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2 |

Sinónimos |

iotinylmonoiodotyramine N-(4-hydroxy-3-iodophenylethyl)biotin amide N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide N-HIPEBA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.